molecular formula C10H8F5NO4S2 B4984872 N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide

N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide

Cat. No.: B4984872
M. Wt: 365.3 g/mol
InChI Key: DYUNSVFKEHBSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide, also known as PFTS, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. PFTS has a unique chemical structure that makes it an attractive candidate for use in biomedical and pharmaceutical research.

Mechanism of Action

The mechanism of action of N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of ion channels. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. This compound has also been shown to modulate the activity of certain potassium channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. This compound has also been shown to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy. In vivo studies have shown that this compound has anticonvulsant effects and can modulate the activity of certain ion channels in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide in lab experiments is that it is readily available and relatively easy to synthesize. This compound has also been shown to have a variety of potential applications in various fields of research. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental conditions.

Future Directions

There are many potential future directions for research involving N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide. One area of research could be the development of this compound-based drugs for the treatment of diseases such as cancer and Alzheimer's. Another area of research could be the further elucidation of this compound's mechanism of action, which could lead to a better understanding of its potential applications in various fields of research. Additionally, this compound could be used as a tool for studying the activity of certain enzymes and ion channels in the body, which could lead to a better understanding of their roles in physiological processes.

Synthesis Methods

The synthesis of N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide involves the reaction of pentafluorobenzenesulfonyl chloride with tetrahydrothiophene in the presence of a base. The resulting product is then oxidized to form this compound. This method is relatively simple and efficient, making this compound readily available for use in research.

Scientific Research Applications

N-(pentafluorophenyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide has been studied for its potential use in various fields of research, including drug discovery, cancer research, and neuroscience. In drug discovery, this compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's. In cancer research, this compound has been shown to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy. In neuroscience, this compound has been shown to modulate the activity of certain ion channels, making it a potential candidate for the treatment of neurological disorders.

Properties

IUPAC Name

1,1-dioxo-N-(2,3,4,5,6-pentafluorophenyl)thiolane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5NO4S2/c11-5-6(12)8(14)10(9(15)7(5)13)16-22(19,20)4-1-2-21(17,18)3-4/h4,16H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUNSVFKEHBSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F5NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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